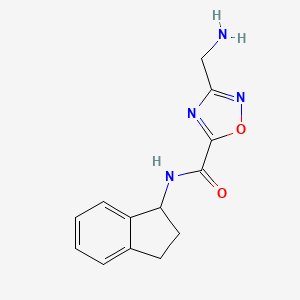

3-(氨甲基)-N-(2,3-二氢-1H-茚-1-基)-1,2,4-恶二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. While the specific compound is not directly studied in the provided papers, the papers do offer insights into the behavior of structurally related compounds, which can be useful in understanding the general characteristics of such molecules.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst . This suggests that the synthesis of the compound may also involve multi-component reactions, possibly utilizing similar starting materials or catalysts to form the 1,2,4-oxadiazole core.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been determined using various analytical techniques. For example, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated using single-crystal X-ray analysis . This provides a precedent for the use of X-ray crystallography in determining the structure of the compound , which could reveal important information about its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives has been documented, with some compounds exhibiting unexpected stability or reactivity. For instance, 3-amino-1,2,4-oxadiazole was found to be unexpectedly stable, and its acid hydrolysis yielded hydroxyguanidine . This information could be relevant when considering the chemical reactions and stability of "3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide," as the presence of the aminomethyl group may influence its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be influenced by their tautomeric forms, as seen in the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, where the keto form was preferred in the crystalline state and in DMSO . This suggests that the tautomeric state of the compound could play a role in its physical properties and solubility, as well as its potential biological activity.

科学研究应用

合成技术:已经开发出合成 1,2,4-恶二唑衍生物的新方法。例如,杜等人 (2021) 的一项研究引入了一种 N-(氰甲基)酰胺与亚硝化试剂的酸促进反应,用于在室温下生产 1,2,4-恶二唑-3-甲酰胺,具有高产率和减少的酸使用量(杜等人,2021)。

化学结构和反应性:格雷戈里等人 (1973) 探索了 3-氨基-1,2,4-恶二唑的制备和反应,提供了对这些化合物的稳定性和反应性的见解(格雷戈里等人,1973)。

作为高能材料的潜力:曹等人 (2020) 的研究调查了由 1,2,4-恶二唑衍生物合成的含能盐,表明在材料科学中的潜在应用(曹等人,2020)。

生物活性:含有 1,2,4-恶二唑的化合物的生物活性一直是研究的主题。Basavarajaiah 等人 (2008) 研究了涉及 1,2,4-恶二唑的新型化合物的抗菌活性(Basavarajaiah 和 Mruthyunjayaswamy,2008)。

病虫害管理应用:刘等人 (2017) 合成了含有 1,2,4-恶二唑环的邻氨基苯甲酰胺类似物,显示出作为杀虫剂的潜力(刘等人,2017)。

光反应性和分子重排:Buscemi 等人 (1996) 探索了 1,2,4-恶二唑的光化学,阐明了光解条件下的分子重排(Buscemi 等人,1996)。

作用机制

Target of Action

Compounds with similar structures, such as 2, 3-dihydro-1h-indene-1-methanamines, have been found to be selective 5-ht2a receptor agonists . They are also used as important intermediates for the synthesis of bioactive compounds, such as dopamine receptor agonists .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound might interact with its target receptors (such as 5-ht2a or dopamine receptors) and induce a series of biochemical reactions, leading to changes in cellular functions .

Biochemical Pathways

These pathways play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition .

Result of Action

If it acts as an agonist for 5-ht2a or dopamine receptors, it could potentially modulate neuronal activity and neurotransmission, leading to changes in various physiological processes .

属性

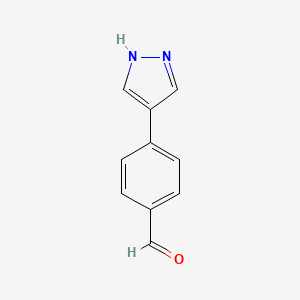

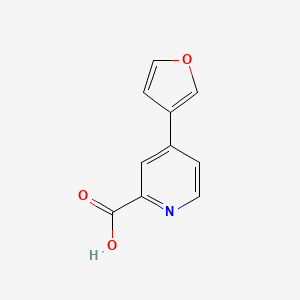

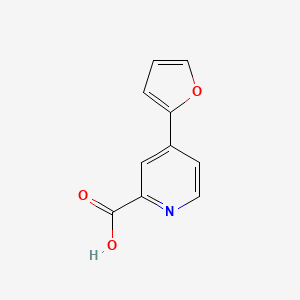

IUPAC Name |

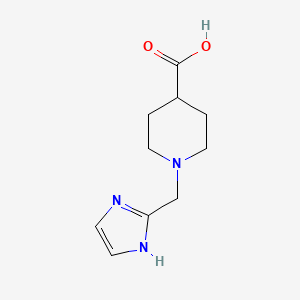

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c14-7-11-16-13(19-17-11)12(18)15-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7,14H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUGLWPGKMFROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)